2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide 2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946202-04-6
VCID: VC7682551
InChI: InChI=1S/C20H21ClN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24)
SMILES: CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C
Molecular Formula: C20H21ClN4O3S
Molecular Weight: 432.92

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

CAS No.: 946202-04-6

Cat. No.: VC7682551

Molecular Formula: C20H21ClN4O3S

Molecular Weight: 432.92

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide - 946202-04-6

Specification

CAS No. 946202-04-6
Molecular Formula C20H21ClN4O3S
Molecular Weight 432.92
IUPAC Name 2-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C20H21ClN4O3S/c1-3-12-28-20-13-19(22-14(2)23-20)24-15-8-10-16(11-9-15)25-29(26,27)18-7-5-4-6-17(18)21/h4-11,13,25H,3,12H2,1-2H3,(H,22,23,24)
Standard InChI Key GFZWRQPKFKDELH-UHFFFAOYSA-N
SMILES CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)C

Introduction

2-Chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C20H21ClN4O3S and a molecular weight of 432.9 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The presence of a pyrimidine ring and a benzenesulfonamide moiety suggests potential biological activities that could be explored in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of 2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the pyrimidine moiety. The specific conditions for synthesis, such as temperature, solvent choice, and catalysts, can vary depending on the desired yield and purity of the final product.

This compound can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to its functional groups. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further study.

Potential Applications and Biological Activities

While specific biological activities of 2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide have not been extensively documented, compounds within the sulfonamide class are known for their antimicrobial and anti-inflammatory properties. The presence of a pyrimidine ring, which is often associated with biological activity, suggests potential applications in medicinal chemistry, particularly in areas such as cancer treatment or infectious diseases.

Research Findings and Future Directions

To fully explore the potential of 2-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide, further research is needed to elucidate its mechanism of action and biological targets. This could involve in vitro and in vivo studies to assess its efficacy and safety. Additionally, molecular modeling and docking studies could provide insights into how this compound interacts with specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator